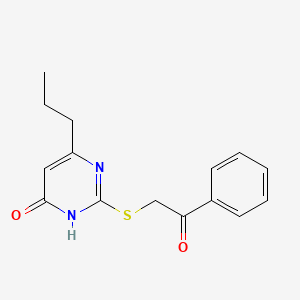

2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one

Description

2-((2-Oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 6-propyl substituent and a 2-oxo-2-phenylethylthio side chain. Its synthesis typically involves alkylation of 6-methyl-2-thioxopyrimidin-4(3H)-one with phenacyl bromides under basic conditions, yielding derivatives with variable aryl groups at the 2-position .

Key structural attributes:

- Pyrimidinone core: Provides hydrogen-bonding capacity via the C=O and N-H groups.

- 2-Oxo-2-phenylethylthio moiety: Introduces aromaticity and electrophilic reactivity, critical for target engagement.

Properties

IUPAC Name |

2-phenacylsulfanyl-4-propyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-2-6-12-9-14(19)17-15(16-12)20-10-13(18)11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZCEFCQEDUYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one typically involves the condensation of a pyrimidine derivative with a thioester. One common method involves the reaction of 2-mercapto-6-propylpyrimidin-4(3H)-one with 2-oxo-2-phenylethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nitro compounds

Major Products

Oxidation: Sulfoxide, sulfone

Reduction: Alcohol

Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations:

Lipophilicity : The 6-propyl group in the target compound and 8c enhances hydrophobicity compared to 5b (dihydroxy substituent) or 2b (polar nitro group).

Synthetic Accessibility : High yields (>80%) are achievable for analogs like 5b and 2b using enzymatic (laccase) or conventional alkylation methods .

Spectroscopic and Analytical Comparisons

- NMR Signatures :

- HRMS Data: Target compound (theoretical [M+H]⁺: 301.098) vs. 2b ([M+H]⁺: 383.0814) highlights mass differences due to nitro and phenylamino groups .

Biological Activity

2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one, with the CAS number 353266-34-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H16N2O2S

- Molecular Weight: 288.36 g/mol

- Structure: The compound features a pyrimidine ring substituted with a propyl group and a thioether moiety linked to a phenyl group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the areas of anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown effectiveness against certain types of leukemia and solid tumors. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Case Study:

A study published in Cancer Letters reported that treatment with the compound resulted in a significant reduction in cell viability in human leukemia cell lines (IC50 values ranging from 10 to 30 µM). The study highlighted that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in inflammatory diseases.

Research Findings:

In vitro assays revealed that this compound significantly reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages .

The biological activity of this compound appears to be mediated through multiple pathways:

- Inhibition of Kinases: It may inhibit specific kinases involved in cancer progression.

- Modulation of Apoptotic Pathways: By affecting mitochondrial membrane potential and activating caspases.

- Cytokine Modulation: Reducing levels of inflammatory mediators through transcriptional regulation.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 6-propyl-2-thioxo-pyrimidin-4(3H)-one with phenacyl bromide derivatives. Key steps include dissolving the thiouracil precursor in anhydrous methanol, adding sodium methoxide as a base, and reacting with phenacyl bromide under stirring for 1 hour. Post-reaction, water is added to precipitate the product, which is purified via recrystallization (yields: ~70–85%) . Alternative green synthesis employs laccase-catalyzed oxidative coupling of 4-methylcatechol with 6-propyl-2-thioxo-pyrimidin-4(3H)-one in ethanol-phosphate buffer (pH 6.0), achieving 82% yield .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral data are diagnostic?

- Methodological Answer :

- TLC : Monitor reaction progress using ethyl acetate-hexane (1:1) as the mobile phase .

- 1H/13C NMR : Key signals include δ ~2.13 ppm (propyl CH3), δ ~6.29 ppm (pyrimidinone C5-H), and δ ~167 ppm (C=O) .

- LC/MS : Confirm molecular weight via [M+H]+ or [M+Na]+ ions (e.g., m/z 265 for C12H12N2O3S) .

- Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N/S values .

Q. What preliminary pharmacological activities have been reported for this compound?

- Methodological Answer : Anticonvulsant activity is evaluated using pentylenetetrazole (PTZ)-induced seizures in rats. Administer the compound intraperitoneally (10–100 mg/kg), monitor seizure latency/duration, and compare to controls. Structural analogs show ED50 values <50 mg/kg, with activity linked to the exocyclic sulfur atom and 2-oxo-2-phenylethylthio moiety . Anti-HIV-1 activity is assessed via reverse transcriptase (RT) inhibition assays (IC50: low micromolar to nanomolar) using wild-type and mutant strains (e.g., K103N, Y181C) .

Advanced Research Questions

Q. How does the structure-activity relationship (SAR) of this compound guide optimization for antiviral or anticonvulsant efficacy?

- Methodological Answer :

- Anticonvulsant SAR : Replace the 6-propyl group with methyl/ethyl to enhance blood-brain barrier penetration. Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the phenacyl moiety to improve metabolic stability .

- Anti-HIV SAR : The 2-oxo-2-phenylethylthio chain at C2 and hydrophobic groups (e.g., cyclohexylmethyl at C6) enhance RT binding. DB-02, a derivative, shows subnanomolar activity against resistant strains via hydrophobic interactions with RT’s non-nucleoside binding pocket .

Q. What molecular docking and resistance profiling strategies are used to study its HIV-1 RT inhibition?

- Methodological Answer : Dock the compound into RT’s crystal structure (PDB: 1RT2) using AutoDock Vina. Focus on residues Tyr181, Tyr188, and Lys103 for hydrogen bonding and π-π stacking. Resistance profiling involves site-directed mutagenesis (e.g., Y181C mutation) and phenotypic assays to calculate fold-resistance ratios. DB-02 exhibits low resistance (fold change <5) against K103N mutants due to flexible binding modes .

Q. How can crystallography resolve structural ambiguities in this compound’s derivatives?

- Methodological Answer : Use SHELXL for single-crystal X-ray refinement. Grow crystals via vapor diffusion (e.g., DMSO/water). Key parameters: space group P21/c, Z=4, R-factor <0.05. For example, derivatives with 2,6-dichlorobenzyl groups show planar pyrimidinone rings and dihedral angles <10° between aromatic systems, confirming π-stacking potential .

Q. What in vitro cytotoxicity assays are recommended for preclinical evaluation?

- Methodological Answer : Test cytotoxicity on MT-4 or HEK293 cells using MTT assays. Prepare serial dilutions (1 nM–100 μM), incubate for 72 hours, and measure IC50 values. DB-02 demonstrates selectivity indices >1000 (CC50 >100 μM) . For neurotoxicity, use primary cortical neuron cultures and assess viability via lactate dehydrogenase (LDH) release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.